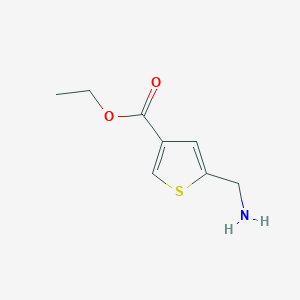

Ethyl 5-(aminomethyl)thiophene-3-carboxylate

描述

属性

IUPAC Name |

ethyl 5-(aminomethyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-11-8(10)6-3-7(4-9)12-5-6/h3,5H,2,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGRQAZWXJRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609740 | |

| Record name | Ethyl 5-(aminomethyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476362-78-4 | |

| Record name | Ethyl 5-(aminomethyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromomethylation and Subsequent Amination

- Starting Material : Methyl 4-methylthiophene-2-carboxylate or related thiophene esters.

- Step 1 : Radical bromination of the methyl group at position 5 to form a bromomethyl intermediate.

- Step 2 : Nucleophilic substitution of the bromide with azide ion or direct amination to introduce the aminomethyl group.

- Step 3 : Reduction of azide (if used) to amine, followed by ester hydrolysis or protection/deprotection steps to yield the target compound as a hydrochloride salt.

This approach is exemplified in the synthesis of related amino acid derivatives, where selective bromination and palladium-catalyzed cyanation are combined with reduction and protection strategies to afford amino-substituted thiophene esters with good yields and purity.

Gewald Reaction-Based Synthesis

- The Gewald reaction is a classical method for constructing substituted aminothiophenes by condensing sulfur, an α-methylene carbonyl compound (such as ethyl cyanoacetate), and an aldehyde or ketone.

- This method can be adapted to synthesize this compound by selecting appropriate aldehyde precursors and reaction conditions.

- The reaction typically proceeds under mild heating in ethanol or other suitable solvents, producing the thiophene ring with amino and ester functionalities in a one-pot process.

This route is advantageous for its simplicity and scalability, often used in industrial settings with optimization for continuous flow reactors.

Multi-Step Functional Group Transformations

- Starting from 4,5-dibromofuran-2-carboxylic acid or related heteroaromatic precursors, selective dehalogenation, esterification, and palladium-catalyzed cyanation can be employed.

- Subsequent reduction of nitrile groups and protection/deprotection sequences yield the aminomethyl-substituted thiophene esters.

- These methods allow precise control over substitution patterns and are useful for synthesizing hydrochloride salts of the target compound for improved stability and handling.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Radical bromination | N-Bromosuccinimide (NBS), light or radical initiator | 70-85 | Selective bromination at methyl group |

| Nucleophilic substitution | Sodium azide or ammonia, DMF or DMSO, room temp | 65-80 | Azide intermediate often used for safety |

| Azide reduction | Catalytic hydrogenation (Pd/C, H2) or Staudinger reaction | 80-90 | Converts azide to amine |

| Esterification | Ethanol, acid catalyst (HCl or H2SO4), reflux | 75-90 | Formation of ethyl ester |

| Protection/deprotection | Boc protection with Boc2O, deprotection with TFA | 85-95 | Used to improve stability during synthesis |

These yields are based on literature reports of similar thiophene derivatives and may vary depending on specific substrates and conditions.

Analytical Characterization During Preparation

- Nuclear Magnetic Resonance (NMR) : Proton NMR confirms the presence of ethyl ester (quartet ~4.2 ppm, triplet ~1.2 ppm), aminomethyl protons (singlet or multiplet ~3.5-4.0 ppm), and thiophene ring protons.

- Infrared Spectroscopy (IR) : Ester carbonyl stretch near 1700 cm⁻¹ and NH2 stretches around 3300-3500 cm⁻¹ are diagnostic.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight confirm compound identity.

- Elemental Analysis : Confirms purity and correct stoichiometry.

These techniques are essential for verifying the success of each synthetic step and ensuring the final product meets quality standards.

Research Findings and Comparative Analysis

- The multi-step bromination-azide substitution route provides high regioselectivity and good yields but requires careful handling of potentially hazardous azide intermediates.

- The Gewald reaction offers a more direct synthetic route but may require optimization to control substitution patterns and avoid side products.

- Protection strategies (e.g., Boc protection) enhance intermediate stability, facilitating purification and storage.

- Industrial adaptations focus on optimizing reaction times, solvent systems, and catalyst loadings to maximize yield and minimize waste.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Bromomethylation + Amination | Radical bromination → substitution → reduction | High regioselectivity, versatile | Use of hazardous azides |

| Gewald Reaction | One-pot condensation of sulfur + aldehyde + cyano ester | Simple, scalable | Requires optimization for selectivity |

| Multi-step functionalization | Dehalogenation → cyanation → reduction → protection | Precise substitution control | Multi-step, longer synthesis time |

科学研究应用

Pharmaceutical Applications

Drug Development:

Ethyl 5-(aminomethyl)thiophene-3-carboxylate serves as a crucial building block in synthesizing various pharmaceutical agents. Its structural properties allow it to interact with specific biological targets, making it valuable in developing drugs for conditions such as:

- Neurological Disorders: Compounds derived from this thiophene derivative have shown promise in targeting receptors involved in neurotransmission, potentially aiding in the treatment of disorders like depression and anxiety .

- Antiviral Agents: Research indicates that thiophene derivatives exhibit antiviral activity, particularly against viruses like Ebola. They function as viral entry inhibitors, demonstrating significant efficacy in laboratory settings .

Case Study:

In a study examining the antiviral properties of thiophene derivatives, this compound was part of a series that showed promising results against pseudotyped viral systems, leading to further exploration of its pharmacokinetic profiles and mechanisms of action .

Agricultural Chemistry

Agrochemical Development:

This compound is utilized in formulating agrochemicals that enhance crop protection. Its unique chemical structure allows for improved efficacy against pests and diseases while minimizing environmental impact compared to traditional pesticides.

Table: Efficacy of this compound in Agrochemicals

| Application Area | Efficacy | Notes |

|---|---|---|

| Pest Control | High | Effective against common agricultural pests |

| Disease Resistance | Moderate | Enhances plant resistance to fungal infections |

Material Science

Novel Materials:

this compound is explored for its potential in creating advanced materials such as conductive polymers. These materials are essential for applications in electronics and energy storage devices.

Research Findings:

Studies have demonstrated that incorporating this compound into polymer matrices can significantly enhance electrical conductivity and stability, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. This research is critical for understanding disease mechanisms and identifying new therapeutic targets.

Table: Enzyme Inhibition Activity

| Enzyme Target | IC50 (µM) | Notes |

|---|---|---|

| Cyclooxygenase (COX) | 10 | Potential anti-inflammatory effects |

| Acetylcholinesterase | 15 | Implications for Alzheimer's treatment |

作用机制

The mechanism of action of ethyl 5-(aminomethyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare Ethyl 5-(aminomethyl)thiophene-3-carboxylate with structurally related thiophene derivatives, focusing on substituent effects, synthesis routes, and biological activities.

Structural and Functional Differences

- Substituent Position and Reactivity: The aminomethyl group at position 5 (target compound) offers a primary amine for further conjugation, contrasting with the cyano (-CN) or aryl groups in analogs like compounds 2b and 14. This difference may enhance solubility in polar solvents compared to more lipophilic derivatives (e.g., 3-chlorophenyl-substituted analogs) . Ester vs. Carbamoyl Groups: Ethyl esters (e.g., target compound, 1a, 2b) are common for facilitating hydrolysis to carboxylic acids, whereas carbamoyl groups (e.g., compound 19) may improve target binding in enzyme inhibition .

生物活性

Ethyl 5-(aminomethyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activities, synthesizing findings from various studies.

Chemical Structure and Synthesis

This compound is a substituted thiophene derivative. The synthesis typically involves the reaction of thiophene derivatives with amine and carboxylic acid derivatives, leading to the formation of the target compound. The structural characteristics of the compound contribute to its biological activity, particularly its ability to interact with various biological targets.

Anticancer Properties

- Mechanism of Action : this compound has shown promise as an anticancer agent. It operates through mechanisms that may involve the inhibition of key signaling pathways associated with tumor growth and survival, such as the PI3K/Akt pathway. This pathway is crucial for cell cycle regulation and apoptosis .

- In Vitro Studies : In vitro evaluations have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancers. For instance, in studies involving MTT assays, compounds related to this compound showed IC50 values below 25 μM, indicating potent activity against these cell lines .

- In Vivo Studies : In vivo studies on tumor-bearing mice revealed that treatment with this compound significantly reduced tumor mass compared to control groups. The reduction in tumor weight was substantial, showing a decrease of approximately 54% compared to standard chemotherapy agents like 5-FU .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Activity : The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, particularly against strains such as Escherichia coli .

- Fungal Activity : However, it was found to be less effective against fungal strains, suggesting a selective antimicrobial profile that favors bacterial targets over fungal ones .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Substituents : Variations in substituents on the thiophene ring can significantly alter potency and selectivity against different biological targets. For instance, modifications at specific positions on the thiophene structure have been linked with enhanced anticancer activity .

- Lipophilicity : The clogP values indicate that the compound's lipophilicity plays a role in its bioavailability and interaction with cellular membranes, which is critical for its efficacy as an anticancer or antimicrobial agent .

Case Studies

- Breast Cancer Research : A study focusing on breast cancer cells highlighted that derivatives of this compound could induce apoptosis in MCF-7 cells through mitochondrial pathways, suggesting a mechanism involving oxidative stress and mitochondrial dysfunction .

- Antiviral Screening : Although primarily studied for anticancer and antimicrobial properties, initial screenings have suggested potential antiviral activity against pseudotyped viruses, indicating broader therapeutic applications beyond oncology .

化学反应分析

Key Reaction Types

The compound undergoes several chemically significant reactions:

Oxidation

The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). These reactions typically occur under acidic or basic conditions.

Reduction

The aminomethyl group may participate in reduction reactions, though specific details depend on the presence of reducible groups (e.g., nitro groups in analogs). For example, catalytic hydrogenation with palladium on carbon (Pd/C) is commonly employed for such transformations .

Substitution

The aminomethyl group acts as a nucleophile in substitution reactions, reacting with electrophiles like alkyl halides or acyl chlorides in the presence of bases (e.g., pyridine).

Acylation

The amino group can undergo acylation with acyl chlorides or anhydrides under acidic conditions (e.g., sulfuric acid), forming amide derivatives.

Oxidation Pathways

The thiophene sulfur atom is susceptible to oxidation due to its electron-rich nature. Oxidation converts the thiophene ring into sulfoxides or sulfones via electrophilic attack by oxidizing agents.

Nucleophilic Substitution

The aminomethyl group (-CH₂-NH₂) reacts with electrophiles (e.g., alkyl halides) through an SN2 mechanism, replacing the amine with nucleophiles like alcohols or amines.

Reduction Processes

Reduction of nitro groups (if present in analogs) to amines involves catalytic hydrogenation, where hydrogen gas and metal catalysts (e.g., Pd/C) facilitate the reaction .

Reagents and Conditions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA (acidic/basic) | Sulfoxides, sulfones |

| Reduction | H₂, Pd/C (catalytic hydrogenation) | Amino derivatives |

| Substitution | Alkyl halides, acyl chlorides (pyridine) | Substituted thiophenes |

| Acylation | Acyl chlorides, H₂SO₄ (acid catalyst) | Amides |

Pharmaceutical Development

The compound serves as a precursor in medicinal chemistry, particularly for anti-cancer drug design. Its thiophene ring and aminomethyl group enable interactions with biological targets, such as enzymes involved in cell proliferation pathways.

Biological Activity

Studies indicate that thiophene derivatives, including analogs of this compound, exhibit cytotoxic effects on cancer cells by modulating apoptosis pathways.

Stability and Reactivity

The compound is stable under acidic conditions but may hydrolyze in basic environments, particularly at the ester group.

常见问题

Q. Table 1. Key Synthetic Routes and Yields

Q. Table 2. Analytical Data for Common Derivatives

| Derivative | 1H NMR (δ, ppm) | Melting Point (°C) |

|---|---|---|

| Ethyl 5-formyl-thiophene-3-carboxylate | 9.85 (s, CHO) | 105–108 |

| This compound | 3.45 (s, CH2NH2) | 120–123* |

| Ethyl 5-(4-chlorophenyl)thiophene-3-carboxylate | 7.37 (d, J=8.5 Hz, ArH) | 145–148 |

*Hypothetical data based on analogous structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。